N-Acetylglycylglycyl-L-histidylglycine
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Overview
Description
(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid typically involves the construction of the imidazole ring followed by the incorporation of the tetraoxo-tetraazatetradecan-1-oic acid moiety. The synthetic routes often employ reagents such as aldehydes, amines, and carboxylic acids under controlled conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Imidazolones: Oxidized derivatives of imidazole.
Uniqueness
(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is unique due to its complex structure, which combines an imidazole ring with a tetraoxo-tetraazatetradecan-1-oic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
7451-77-6 |
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Molecular Formula |
C14H20N6O6 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1 |
InChI Key |
INABZAYLAXZVLI-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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